Betahistina

Descripción general

Descripción

La betahistina es un compuesto sintético que se utiliza principalmente como medicamento antivertiginoso. Se prescribe comúnmente para los trastornos del equilibrio o para aliviar los síntomas del vértigo. La this compound se registró por primera vez en Europa en 1970 para el tratamiento de la enfermedad de Ménière, un trastorno del oído interno que causa episodios de vértigo, tinnitus y pérdida auditiva . su eficacia en el tratamiento de la enfermedad de Ménière sigue siendo un tema de debate .

Mecanismo De Acción

La betahistina actúa principalmente como un agonista débil en los receptores de la histamina H1 y como un antagonista en los receptores de la histamina H3 . Esta acción dual conduce a vasodilatación y aumento de la permeabilidad en los vasos sanguíneos del oído interno, lo que ayuda a aliviar los síntomas del vértigo . La this compound también aumenta el flujo sanguíneo en el cerebro, particularmente en el oído interno, lo que contribuye aún más a sus efectos terapéuticos .

Aplicaciones Científicas De Investigación

La betahistina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Análisis Bioquímico

Biochemical Properties

Betahistine interacts with several enzymes, proteins, and other biomolecules. It primarily affects the histaminergic system by acting as a partial agonist of the H1 histamine receptor and an antagonist of the H3 histamine receptor . This dual action facilitates the modulation of neurotransmitter release, including acetylcholine, histamine, norepinephrine, serotonin, and γ-aminobutyric acid (GABA) . Betahistine’s interaction with these receptors leads to increased neuronal excitation in the vestibular nuclei, aiding in vestibular compensation .

Cellular Effects

Betahistine influences various types of cells and cellular processes. It increases blood flow in the brain, particularly in the inner ear’s cochlear and vestibular parts . This enhanced blood flow helps alleviate symptoms of vertigo and balance disorders. Betahistine also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the release of neurotransmitters . These changes contribute to improved cellular function and reduced symptoms of dizziness and tinnitus.

Molecular Mechanism

The molecular mechanism of betahistine involves its binding interactions with histamine receptors. As a partial agonist of the H1 histamine receptor, betahistine stimulates these receptors, leading to vasodilation and increased blood flow . As an antagonist of the H3 histamine receptor, betahistine inhibits these receptors, resulting in increased release of neurotransmitters . These combined actions help regulate neuronal excitation and improve vestibular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of betahistine have been observed to change over time. Betahistine is relatively stable, but it can degrade under certain conditions . Long-term studies have shown that betahistine maintains its efficacy in reducing symptoms of vertigo and balance disorders over extended periods . The stability and degradation of betahistine can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of betahistine vary with different dosages in animal models. At lower doses, betahistine effectively reduces symptoms of vertigo and improves balance . At higher doses, betahistine can cause adverse effects, including gastrointestinal disturbances and headaches . Threshold effects have been observed, indicating that there is an optimal dosage range for betahistine’s therapeutic effects .

Metabolic Pathways

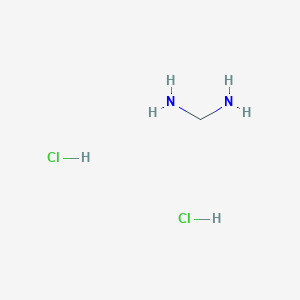

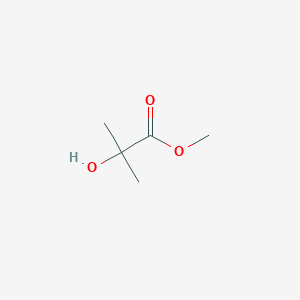

Betahistine is metabolized primarily into the inactive metabolite 2-pyridylacetic acid . Monoamine oxidase enzymes are responsible for the metabolism of betahistine . This metabolic pathway involves the oxidation of betahistine, leading to the formation of its inactive metabolite . The interaction with monoamine oxidase enzymes is crucial for the regulation of betahistine’s activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

Betahistine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Betahistine’s localization and accumulation in specific tissues, such as the inner ear, are essential for its therapeutic effects . The distribution of betahistine within cells and tissues influences its efficacy in treating vertigo and balance disorders.

Subcellular Localization

Betahistine’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Betahistine’s presence in the inner ear’s cochlear and vestibular parts is crucial for its therapeutic effects . The subcellular localization of betahistine ensures its interaction with the appropriate receptors and biomolecules, enhancing its efficacy in treating vertigo and balance disorders.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Una de las principales rutas sintéticas para la betahistina implica la reacción de 2-vinilpiridina con una solución acuosa de sal de metilamina en un reactor de flujo continuo. La reacción se lleva a cabo en un rango de temperatura de 100-250 °C, con un tiempo de residencia de no menos de 0,6 minutos . Otro método implica el uso de 2-metilpiridina como materia prima inicial, seguido de una serie de reacciones que incluyen adición, deshidratación, condensación y formación de sales para obtener clorhidrato de this compound .

Métodos de producción industrial

La producción industrial de this compound generalmente implica el uso de reactores de flujo continuo para garantizar altas tasas de conversión de materias primas, alta selectividad y rendimiento de productos, bajo residuo de disolvente y tiempos de reacción cortos . El proceso está diseñado para ser simple y conveniente, libre de reacciones peligrosas, tóxicas y nocivas, lo que resulta en un producto de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La betahistina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse para formar ácido 2-piridil acético.

Reducción: Las reacciones de reducción son menos comunes para la this compound debido a su estructura estable.

Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente que involucran el grupo amino.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Sustitución: Los reactivos como los haluros de alquilo se pueden usar para reacciones de sustitución.

Productos principales formados

El principal producto formado a partir de la oxidación de la this compound es el ácido 2-piridil acético . Las reacciones de sustitución pueden producir varios derivados dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

La betahistina es similar a otros análogos de la histamina como la histamina, la fenetilamina y la anfetamina . es único en su acción dual sobre los receptores de la histamina, lo que lo hace particularmente efectivo en el tratamiento del vértigo y los trastornos del equilibrio . Otros compuestos similares incluyen:

Histamina: Un compuesto natural que actúa sobre los receptores de la histamina pero carece de la acción dual de la this compound.

Fenetilamina: Un compuesto estructuralmente similar a la this compound pero con diferentes efectos farmacológicos.

Anfetamina: Un estimulante que afecta el sistema nervioso central pero no tiene los mismos efectos terapéuticos sobre el vértigo que la this compound.

La combinación única de modulación del receptor de la histamina de la this compound y sus efectos específicos en el oído interno la convierten en un compuesto valioso en el tratamiento de los trastornos del equilibrio y el vértigo .

Propiedades

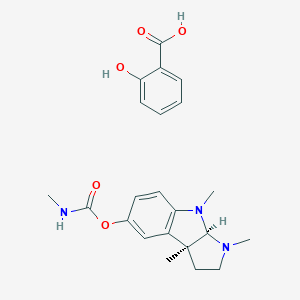

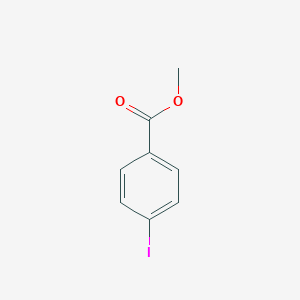

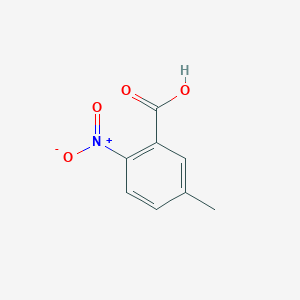

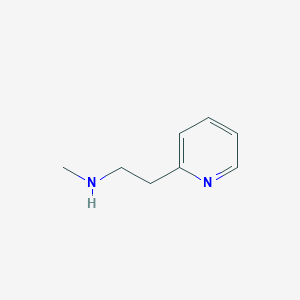

IUPAC Name |

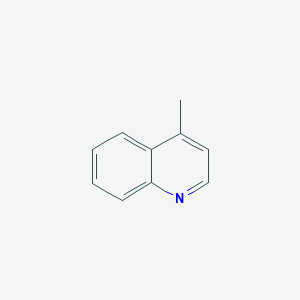

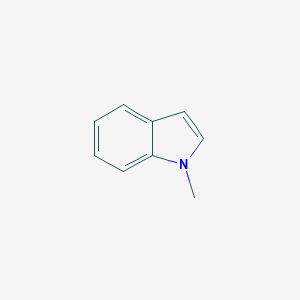

N-methyl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQMNUMQCIQDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54856-23-4 (mesylate), 5579-84-0 (di-hydrochloride) | |

| Record name | Betahistine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022665 | |

| Record name | Betahistine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betahistine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

210.9±15.0 °C | |

| Record name | Betahistine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

OBE101 is a H1 receptor agonist and partial H3 receptor antagonist. Because inhibition of H1 receptors increases feeding, agonism of H1 receptors by OBE101 should reduce feeding. By also partially antagonizing H3, OBE101 impedes a negative feedback loop that essentially prolongs stimulation of the H1 receptors., Vertigo is a disturbing sensation of movement caused by dysfunction of the labyrinth (inner ear), vestibular nerve, cerebellum, brainstem, or Central Nervous System (CNS). Vestibular forms of vertigo are often accompanied by auditory dysfunctions such as hyperacusis, hearing loss, and tinnitus. In most cases, adaptive mechanisms of the CNS lead to functional recovery after episodes of vertigo, however, syndromes such as Ménière's disease tend to cause the recurrence of vertigo symptoms. This significantly impacts the quality of life and the ability to carry out daily activities. **H1-receptor activity** The mechanism of action of betahistine is multifactorial. Ménière's disease is thought to result from a disruption of endolymphatic fluid homeostasis in the ear. Betahistine mainly acts as a histamine H1-receptor agonist. The stimulation of H1-receptors in the inner ear causes a vasodilatory effect leading to increased permeability of blood vessels and a reduction in endolymphatic pressure; this action prevents the rupture of the labyrinth, which can contribute to the hearing loss associated with Ménière's disease. Betahistine is also purported to act by reducing the asymmetrical functioning of sensory vestibular organs and increasing vestibulocochlear blood flow, relieving symptoms of vertigo. **H3-receptor activity** In addition to the above mechanisms, betahistine also acts as a histamine H3-receptor antagonist, increasing the turnover of histamine from postsynaptic histaminergic nerve receptors, subsequently leading to an increase in H1-agonist activity. H3-receptor antagonism elevates levels of neurotransmitters including serotonin in the brainstem, inhibiting the activity of vestibular nuclei, thus restoring proper balance and decreasing vertigo symptoms. | |

| Record name | OBE101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betahistine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

5638-76-6 | |

| Record name | Betahistine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5638-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betahistine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betahistine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | betahistine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridineethanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Betahistine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betahistine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAHISTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X32KK4201D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Betahistine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150-144 | |

| Record name | Betahistine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of betahistine?

A1: While the precise mechanism of action remains incompletely understood, research suggests that betahistine exerts its effects primarily through its interaction with histamine receptors. It acts as a weak agonist at histamine H1 receptors and a more potent antagonist at histamine H3 receptors [, , , , ].

Q2: How does betahistine's interaction with histamine receptors translate into its therapeutic effects?

A2: Betahistine's agonistic action at H1 receptors is thought to improve blood flow in the inner ear, potentially by dilating blood vessels []. Its antagonistic action at H3 receptors, particularly autoreceptors located on histamine neurons, likely increases histamine release in the brain [, ]. This increased histaminergic activity is hypothesized to contribute to its effects on vestibular function and potentially cognitive processes [, ].

Q3: What evidence supports betahistine's effect on blood flow in the inner ear?

A3: Studies in animal models have shown that betahistine can increase cochlear blood flow in a dose-dependent manner []. This effect is thought to be mediated by H1 receptor agonism [].

Q4: Does betahistine cross the blood-brain barrier?

A4: Yes, betahistine is known to cross the blood-brain barrier, allowing it to exert its effects on central histamine receptors [, ].

Q5: What is the typical pharmacokinetic profile of betahistine?

A5: Betahistine is rapidly absorbed after oral administration but undergoes extensive first-pass metabolism, primarily in the liver [, , ]. Its major metabolite, 2-pyridylacetic acid, is inactive but serves as a surrogate marker for betahistine exposure in pharmacokinetic studies [, ].

Q6: What is the half-life of betahistine?

A6: Betahistine has a short half-life of approximately 3-4 hours []. This short half-life necessitates multiple daily doses to maintain therapeutic concentrations.

Q7: Are there any known factors that affect betahistine's pharmacokinetics?

A7: Co-administration with drugs that inhibit monoamine oxidase B, such as selegiline, can significantly increase betahistine's bioavailability [, ]. This suggests a potential for drug interactions that could influence its pharmacokinetic profile.

Q8: What is the relationship between betahistine dose and its effects?

A8: Research suggests that betahistine's effects are dose-dependent. Studies in animal models have shown a dose-dependent increase in cochlear blood flow with betahistine administration [, ]. Clinical studies also suggest a potential for greater efficacy with higher doses, but this needs further investigation [, , , ].

Q9: What in vitro models have been used to study betahistine's effects?

A9: In vitro studies have investigated the effects of betahistine on various cell lines, including nasal epithelial cells, fibroblasts, lung cancer cells, endothelial cells, and endometrial cells []. These studies have explored its effects on cell proliferation, apoptosis, and migration, providing insights into its potential mechanisms of action.

Q10: What animal models have been used to investigate betahistine's effects on vestibular disorders?

A10: Several animal models have been employed, including unilateral labyrinthectomy in rats [] and unilateral vestibular neurectomy in cats [, ]. These models mimic aspects of vestibular dysfunction and allow for the assessment of betahistine's effects on behavioral recovery and neurochemical changes.

Q11: What do preclinical studies suggest about betahistine's potential in other neurological conditions?

A11: Animal studies suggest that betahistine may have neuroprotective properties. For example, research in a mouse model of epilepsy indicates that betahistine can attenuate seizures, neurodegeneration, apoptosis, and gliosis [].

Q12: What are the main clinical applications of betahistine?

A12: Betahistine is primarily prescribed for the symptomatic treatment of vertigo associated with Ménière's disease and vestibular disorders [, , , , , , , ]. Its efficacy in these conditions is supported by clinical experience and some clinical trials, although further research is needed to definitively establish its effectiveness [, , , ].

Q13: What is the general safety profile of betahistine?

A13: Betahistine is generally well-tolerated in clinical use [, ]. Most adverse effects are mild and transient, primarily involving the gastrointestinal system, such as nausea, vomiting, or dyspepsia [, , ].

Q14: Have any specific drug delivery systems been explored for betahistine?

A14: Yes, researchers have investigated the use of microspheres as a sustained-release drug delivery system for betahistine [, ]. These systems aim to prolong the drug's release, potentially improving patient compliance and reducing dosing frequency.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.